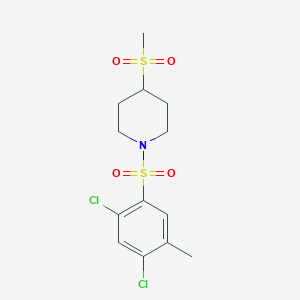

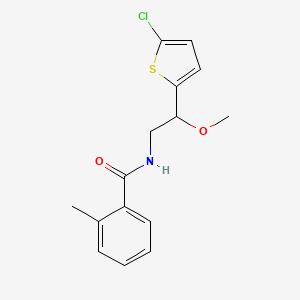

7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

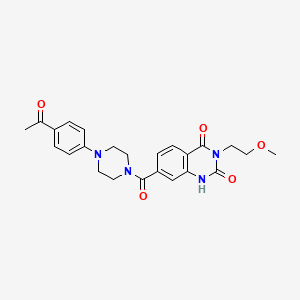

“7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol” is a chemical compound with the molecular formula C10H14BNO2 . It has a molecular weight of 191.04 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It’s known that its molecular weight is 191.04 , but other properties like boiling point, melting point, solubility, etc., are not specified.Scientific Research Applications

Biochemical Labeling Reagents

The synthesis of undecagold cluster molecules, including a dimeric derivative with a single reactive amino group, is a significant advancement in biochemical labeling reagents. This single amino group per dimer is reactive and can be used to prepare derivatives for labeling biological macromolecules, aiding in electron microscopic analysis of biological structures (Yang & Frey, 1984).

Antihypertensive Activity

Research on 6,7-disubstituted trans-3,4-dihydro-2, 2-dimethyl-4-pyrrolidino-(or piperidino)-2H-1-benzopyran-3-ols demonstrated potent blood pressure lowering activity in the spontaneously hypertensive rat. The inclusion of an acetylamino or amino group at specific positions enhanced the antihypertensive activity, providing insights into the design of novel antihypertensive drugs (Evans et al., 1983).

Chemically Powered Molecular Motors

The development of compound 7, designed for repeated unidirectional rotation, represents progress toward chemically powered rotary molecular motors. Compound 7 features an amino group on each blade of the triptycene and a unit to selectively deliver reactants to the amine in the "firing position," illustrating the potential for creating dynamic, molecular machines (Kelly et al., 2007).

Crystal Structures and Electrochemical Properties

The study of dihydro-benzoxazine dimer derivatives, acting as chelating agents for several cations, reveals how chemical functionalities influence their crystal structures and electrochemical properties. This research elucidates the stabilizing effects of substituents on the electrochemical behavior of these compounds, contributing to the understanding of their potential applications in materials science (Suetrong et al., 2021).

Ion-Pair Recognition

Macrocyclic diorganotin complexes of gamma-amino acid dithiocarbamates demonstrate ion-pair recognition capabilities. These complexes, prepared from secondary amino acid homologues, showcase potential applications in molecular recognition and supramolecular chemistry, highlighting the intricate balance between structure and function in the design of host molecules (Cruz-Huerta et al., 2008).

properties

IUPAC Name |

1-hydroxy-3,3-dimethyl-4H-2,1-benzoxaborinin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO2/c1-10(2)6-7-3-4-8(12)5-9(7)11(13)14-10/h3-5,13H,6,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCLSBZTBKDPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CC(O1)(C)C)C=CC(=C2)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2880711.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)

![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)

![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)